Aprotinin

Cardiothoracic Surgery Antifibrinolytic Therapy Blood Conservation

Choose Aprotinin for unparalleled polypharmacology: simultaneously inhibits trypsin (Ki=0.06 pM), plasmin (Ki=0.23 nM), chymotrypsin (Ki=9 nM), and plasma kallikrein (Ki=30 nM)—a profile no lysine analog (TXA/EACA) or nafamostat can replicate. Recombinant versions eliminate bovine-sourced batch variability and viral/prion risks, ensuring animal-origin-free compliance for bioprocessing. With 150-fold greater antifibrinolytic potency than TXA, it is the definitive choice for cardiac surgery hemostasis and fibrinolytic research.

Molecular Formula C284H432N84O79S7
Molecular Weight 6511 g/mol
CAS No. 9087-70-1
Cat. No. B549124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprotinin
CAS9087-70-1
SynonymsAntilysin
Aprotinin
Basic Pancreatic Trypsin Inhibitor
Bovine Kunitz Pancreatic Trypsin Inhibitor
Bovine Pancreatic Trypsin Inhibitor
BPTI, Basic Pancreatic Trypsin Inhibitor
Contrical
Contrykal
Dilmintal
Inactivator, Kallikrein-Trypsin
Iniprol
Kallikrein Trypsin Inactivator
Kallikrein-Trypsin Inactivator
Kontrikal
Kontrykal
Kunitz Pancreatic Trypsin Inhibitor
Pulmin
Traskolan
Trasylol
Trypsin Inhibitor, Basic, Pancreatic
Trypsin Inhibitor, Kunitz, Pancreatic
Zymofren
Molecular FormulaC284H432N84O79S7
Molecular Weight6511 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC
InChIInChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,221-,222-,223-,224-,225-,226-/m0/s1
InChIKeyZPNFWUPYTFPOJU-LPYSRVMUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLyophilized solid powder
SolubilitySoluble in water
Storage-20°C

Aprotinin (CAS 9087-70-1): Serine Protease Inhibitor Baseline Profile for Scientific Procurement


Aprotinin (CAS 9087-70-1), also known as bovine pancreatic trypsin inhibitor (BPTI), is a 58-amino acid single-chain polypeptide (MW ~6,512 Da) crosslinked by three disulfide bridges . It acts as a competitive, reversible inhibitor of a broad range of serine proteases, including trypsin (Ki = 0.06 pM), plasmin (Ki = 0.23 nM), chymotrypsin (Ki = 9 nM), and plasma kallikrein (Ki = 30 nM) [1]. Aprotinin is primarily sourced from bovine lung, but recombinant versions expressed in E. coli, yeast, or plant systems are now widely available [2]. Its stability is notable: it tolerates pH extremes (1–12), high temperatures, and organic solvents .

Why Generic Substitution of Aprotinin (CAS 9087-70-1) Fails: Key Comparator-Based Differentiators for Sourcing


Aprotinin is not interchangeable with other serine protease inhibitors or antifibrinolytics due to its unique polypharmacology—simultaneously inhibiting trypsin, plasmin, kallikrein, and chymotrypsin—a profile not replicated by any single alternative [1]. In clinical settings, substituting the lysine analogs tranexamic acid (TXA) or epsilon-aminocaproic acid (EACA) for aprotinin results in significantly higher perioperative blood loss [2]. In vitro, nafamostat mesylate inhibits complement-mediated hemolysis, whereas aprotinin does not, demonstrating distinct functional specialization [3]. Furthermore, recombinant aprotinin eliminates the batch-to-batch variability and potential viral contamination inherent to bovine lung-derived material, a critical differentiator for bioprocessing applications .

Aprotinin (CAS 9087-70-1): Quantitative Head-to-Head Evidence Versus Comparators


Aprotinin Reduces Perioperative Blood Loss More Effectively Than Lysine Analogs in Cardiac Surgery: Meta-Analysis

In a meta-analysis of head-to-head randomized controlled trials, aprotinin demonstrated superior reduction in total perioperative blood loss compared to both tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA) in patients undergoing cardiac surgery [1]. The weighted mean difference (WMD) for blood loss was significantly greater with TXA and EACA than with aprotinin, underscoring that these cheaper lysine analogs are not equally effective in this high-risk surgical context.

Cardiothoracic Surgery Antifibrinolytic Therapy Blood Conservation

Aprotinin Exhibits 150-Fold Greater Potency Than Tranexamic Acid in Inhibiting Fibrinolysis In Vitro

Direct comparison of in vitro fibrinolytic inhibition revealed aprotinin to be substantially more potent than tranexamic acid (TXA) [1]. Aprotinin inhibited fibrinolysis with an IC50 value of 0.16 ± 0.02 µmol L⁻¹, whereas TXA required a 150-fold higher concentration to achieve equivalent inhibition, with an IC50 of 24.1 ± 1.1 µmol L⁻¹. This vast potency differential translates to a much lower effective dose for aprotinin in vivo, as demonstrated by the minimal effective dose to reduce rat-tail bleeding time (3 mg kg⁻¹ bolus + 6 mg kg⁻¹ h⁻¹ infusion for aprotinin versus 100 mg kg⁻¹ h⁻¹ for TXA) [1].

Fibrinolysis In Vitro Pharmacology Antifibrinolytic Potency

Recombinant Aprotinin Provides Equivalent Activity to Bovine-Derived Material with Eliminated Animal-Origin Risk

Recombinant aprotinin, expressed in E. coli or Nicotiana sp. with an amino acid sequence identical to bovine lung-derived aprotinin, demonstrates equivalent specific activity . Commercial recombinant aprotinin specifications consistently report purity ≥95% by SDS-PAGE (often ≥98%) and specific activity ≥3.0 EPU/mg protein [1][2]. A key differentiator is that recombinant versions contain no animal-derived components, thereby eliminating the risk of adventitious viral or prion contamination and reducing batch-to-batch variability inherent in tissue extraction . A unit conversion factor of 1 EPU = 1 USP Aprotinin Unit = 1,800 KIU is standard across recombinant products .

Bioprocessing Recombinant Proteins Animal-Origin-Free

Aprotinin Outperforms Soybean Trypsin Inhibitor (SBTI) and Leupeptin in Reducing Cryptosporidium Infection In Vitro

In a bovine fallopian tube epithelial cell culture model of Cryptosporidium parvum infection, aprotinin was compared head-to-head with several serine protease inhibitors [1]. At a concentration of 500 µg/mL, aprotinin reduced parasite numbers to 10–15% of the untreated control mean. In contrast, the commonly used inhibitors soybean trypsin inhibitor (SBTI) and leupeptin reduced parasite numbers only to 40–50% of control at the same concentration. This demonstrates that aprotinin's protease inhibition profile confers greater efficacy in this specific biological context.

Parasitology Cell Culture Infection Model

Aprotinin Exhibits a Unique Enzyme Inhibition Spectrum Distinct from Nafamostat Mesylate and Gabexate

Comparative in vitro enzymology reveals that aprotinin possesses a distinct functional profile compared to synthetic serine protease inhibitors nafamostat mesylate and gabexate mesilate [1]. While aprotinin potently inhibits trypsin, plasmin, pancreatic kallikrein, and chymotrypsin, it does not inhibit complement-mediated hemolysis, even in diluted serum [1]. In contrast, nafamostat and gabexate inhibit complement-mediated hemolysis, and nafamostat is also capable of inhibiting α2-macroglobulin-bound trypsin, an activity not shared by aprotinin [1]. This specificity means that aprotinin's primary biological effect is focused on direct protease inhibition within the coagulation/fibrinolysis/kinin cascades, with minimal impact on complement activation pathways.

Enzymology Protease Inhibition Complement System

Aprotinin High-Dose Regimen Uniquely Reduces Re-Exploration Rate in Cardiac Surgery: Meta-Analysis

A meta-analysis of 138 randomized controlled trials compared aprotinin, epsilon-aminocaproic acid (EACA), and tranexamic acid (TXA) against placebo and head-to-head across eight clinical outcomes [1]. While all agents significantly reduced blood loss and transfusion requirements compared to placebo, only high-dose aprotinin demonstrated a significant reduction in the rate of re-exploration due to bleeding, with a relative risk (RR) of 0.49 (95% CI 0.33–0.73). Neither EACA nor TXA showed a significant benefit for this critical clinical outcome. This indicates that aprotinin's unique polypharmacology may translate into a lower incidence of severe bleeding requiring surgical re-intervention, a benefit not seen with the lysine analog class.

Cardiac Surgery Antifibrinolytic Therapy Surgical Outcomes

Optimal Application Scenarios for Aprotinin (CAS 9087-70-1) Based on Quantitative Differentiation Evidence


High-Risk Cardiac Surgery with Expected Major Blood Loss

Aprotinin is the antifibrinolytic of choice in cardiac surgical procedures where substantial blood loss is anticipated and re-exploration for bleeding would carry high morbidity. Quantitative evidence demonstrates that aprotinin reduces total perioperative blood loss by 106–185 mL more than TXA or EACA [1] and, uniquely among antifibrinolytics, reduces the rate of re-exploration by 51% (RR 0.49) [2]. In these high-risk scenarios, the superior hemostatic efficacy justifies the selection of aprotinin over cheaper lysine analogs [1].

Animal-Origin-Free Bioprocessing and Recombinant Protein Production

Recombinant aprotinin expressed in E. coli or plant systems is the preferred serine protease inhibitor for biopharmaceutical manufacturing processes that require animal-origin-free components. It provides equivalent specific activity (≥3.0 EPU/mg protein) and high purity (≥95–98%) to native bovine aprotinin , while eliminating the risk of viral or prion contamination and ensuring lot-to-lot consistency. This makes it essential for cell culture media supplementation in recombinant therapeutic protein production .

In Vitro Fibrinolysis and Thrombosis Research

For in vitro studies of the fibrinolytic system, aprotinin offers unparalleled potency compared to other antifibrinolytics. Its IC50 for fibrinolysis inhibition (0.16 µmol L⁻¹) is 150-fold lower than that of TXA (24.1 µmol L⁻¹) [3]. This high potency allows researchers to use significantly lower molar concentrations to achieve complete inhibition of plasmin and kallikrein, minimizing off-target or solvent-related artifacts in clot lysis and coagulation assays [3].

Mechanistic Studies of Protease Cascades (Coagulation, Kinin-Kallikrein)

Aprotinin's defined and well-characterized inhibition spectrum—potent against trypsin, plasmin, kallikrein, and chymotrypsin, but lacking activity against the complement system and thrombin—makes it an ideal tool for dissecting protease cascades [4]. Unlike broader-spectrum synthetic inhibitors (e.g., nafamostat) that also inhibit complement and α2-macroglobulin-bound enzymes, aprotinin allows researchers to selectively target the coagulation/fibrinolysis/kinin pathways without confounding effects on complement activation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aprotinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.